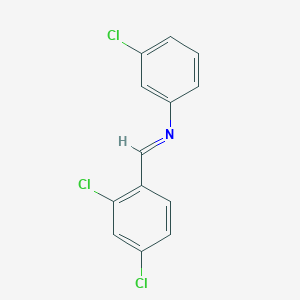
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine is an organic compound characterized by the presence of chlorinated phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation and chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine: Unique due to its specific chlorinated phenyl groups.
(E)-N-(3-Chlorophenyl)-1-(2,4-difluorophenyl)methanimine: Similar structure but with fluorine atoms instead of chlorine.
(E)-N-(3-Chlorophenyl)-1-(2,4-dibromophenyl)methanimine: Bromine atoms replace chlorine, leading to different chemical properties.
特性
CAS番号 |
6941-94-2 |
|---|---|
分子式 |
C13H8Cl3N |
分子量 |
284.6 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-8H |
InChIキー |
WQOLVZSVRHGODE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















